molecular formula C11H5F3N2OS B1298845 2-Hydroxy-6-(2-thienyl)-4-(trifluoromethyl)nicotinonitrile CAS No. 22123-11-1

2-Hydroxy-6-(2-thienyl)-4-(trifluoromethyl)nicotinonitrile

Cat. No.: B1298845
CAS No.: 22123-11-1
M. Wt: 270.23 g/mol
InChI Key: UBBGOCKMIMCHLZ-UHFFFAOYSA-N
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Description

2-Hydroxy-6-(2-thienyl)-4-(trifluoromethyl)nicotinonitrile is an organic compound that belongs to the class of nicotinonitriles This compound is characterized by the presence of a hydroxyl group, a thienyl group, and a trifluoromethyl group attached to a nicotinonitrile core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy-6-(2-thienyl)-4-(trifluoromethyl)nicotinonitrile typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Nicotinonitrile Core: This can be achieved through a condensation reaction between a suitable aldehyde and a nitrile source under basic conditions.

    Introduction of the Thienyl Group: The thienyl group can be introduced via a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a thienyl boronic acid derivative.

    Addition of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using a trifluoromethylation reagent, such as trifluoromethyl iodide, under appropriate conditions.

    Hydroxylation: The hydroxyl group can be introduced through a hydroxylation reaction using a suitable oxidizing agent.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and reaction conditions are often fine-tuned to maximize yield and purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of corresponding ketones or aldehydes.

    Reduction: Reduction reactions can target the nitrile group, converting it to primary amines.

    Substitution: The thienyl and trifluoromethyl groups can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are often used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under appropriate conditions.

Major Products Formed:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted derivatives with altered functional groups.

Scientific Research Applications

2-Hydroxy-6-(2-thienyl)-4-(trifluoromethyl)nicotinonitrile has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound in drug discovery and development.

    Industry: Utilized in the development of advanced materials and agrochemicals.

Mechanism of Action

The mechanism of action of 2-Hydroxy-6-(2-thienyl)-4-(trifluoromethyl)nicotinonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the thienyl group can contribute to specific binding interactions.

Comparison with Similar Compounds

    2-Hydroxy-4-(trifluoromethyl)nicotinonitrile: Lacks the thienyl group, which may affect its biological activity and chemical reactivity.

    6-(2-Thienyl)-4-(trifluoromethyl)nicotinonitrile: Lacks the hydroxyl group, potentially altering its solubility and reactivity.

    2-Hydroxy-6-(2-thienyl)nicotinonitrile: Lacks the trifluoromethyl group, which may influence its lipophilicity and metabolic stability.

Uniqueness: 2-Hydroxy-6-(2-thienyl)-4-(trifluoromethyl)nicotinonitrile is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, while the thienyl group provides specific binding interactions, making it a valuable compound in various research applications.

Properties

IUPAC Name

2-oxo-6-thiophen-2-yl-4-(trifluoromethyl)-1H-pyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H5F3N2OS/c12-11(13,14)7-4-8(9-2-1-3-18-9)16-10(17)6(7)5-15/h1-4H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBBGOCKMIMCHLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=CC(=C(C(=O)N2)C#N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H5F3N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40351341
Record name 2-Oxo-6-(thiophen-2-yl)-4-(trifluoromethyl)-1,2-dihydropyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40351341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22123-11-1, 3335-45-3
Record name 2-Oxo-6-(thiophen-2-yl)-4-(trifluoromethyl)-1,2-dihydropyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40351341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3335-45-3
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